molecular formula C15H25NO B5785686 N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine

Cat. No.: B5785686
M. Wt: 235.36 g/mol
InChI Key: WJHNTCAJUWYUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine: is an organic compound with the molecular formula C17H29NO2 It is characterized by the presence of a diethylamino group attached to an ethanamine backbone, which is further substituted with a 2,3,5-trimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine typically involves the reaction of 2,3,5-trimethylphenol with an appropriate diethylaminoalkyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the amino group, potentially converting it to a secondary or primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethyl groups attached to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or thiolates can be employed under basic conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound may be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as receptors or enzymes, modulating their activity through binding interactions. The phenoxy group can enhance lipophilicity, facilitating membrane permeability and increasing the compound’s bioavailability.

Comparison with Similar Compounds

  • N,N-diethyl-2-(2,4,6-trimethylphenoxy)ethanamine
  • N,N-diethyl-2-(2,3,4-trimethylphenoxy)ethanamine
  • N,N-diethyl-2-(2,5-dimethylphenoxy)ethanamine

Uniqueness: N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine is unique due to the specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 2, 3, and 5 can affect the compound’s steric and electronic properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-11-12(3)10-13(4)14(15)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNTCAJUWYUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.